Lipophilicity (LogP) Comparison: 3-Methyl Substituent Increases logP by ~0.6 Units Over the Des-Methyl Analog
The computed LogP of 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline is 4.81, compared to a computed LogP of approximately 4.2 for the des-methyl analog 4-Bromo-N-(4-fluorobenzyl)aniline (CAS 356531-51-6, XLogP = 4.2), yielding a ΔLogP of ~0.6 . For reference, the des-bromo analog N-(4-fluorobenzyl)-3-methylaniline (CAS 1019518-18-3) has a computed LogP of approximately 3.3, indicating that the 4-bromo substituent contributes roughly 1.5 LogP units . An increase in logP of 0.6 corresponds to a ~4-fold increase in octanol-water partition coefficient, which is expected to modulate passive membrane permeability, plasma protein binding, and tissue distribution .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 4.81 (Chemsrc computed value) |
| Comparator Or Baseline | CAS 356531-51-6: XLogP ≈ 4.2; CAS 1019518-18-3: LogP ≈ 3.3 |
| Quantified Difference | ΔLogP = +0.6 vs. des-methyl analog; ΔLogP = +1.5 vs. des-bromo analog |
| Conditions | In silico computed values; Chemsrc (target), Chem960 (des-methyl), Chem960 (des-bromo) |
Why This Matters
The quantifiable lipophilicity gradient across the analog series enables rational selection of the compound with the desired permeability range for cell-based assays or in vivo studies, avoiding under- or over-lipophilic analogs.
